molecular formula C8H17NO B1282479 2-Amino-2-cyclohexylethan-1-ol CAS No. 99839-72-2

2-Amino-2-cyclohexylethan-1-ol

Cat. No.: B1282479
CAS No.: 99839-72-2
M. Wt: 143.23 g/mol
InChI Key: VJJORIDDPKCJTI-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylethan-1-ol (CAS: 85711-13-3) is a chiral β-amino alcohol characterized by a cyclohexyl group attached to a central carbon bearing both hydroxyl and amino functional groups. Its molecular formula is C₈H₁₇NO (molecular weight: 143.23 g/mol). The compound exists in enantiomeric forms, such as the (R)- and (S)-isomers, which are critical in asymmetric synthesis and pharmaceutical applications .

This compound serves as a versatile building block in organic chemistry. For instance, the (S)-enantiomer is used to synthesize pyridine-based ligands like 2,6-bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine (L6), which are employed in enantioselective catalysis . Additionally, its hydrochloride salt (CAS: 1354950-60-9) is listed as a pharmaceutical intermediate, though commercial availability may vary due to discontinuation notices from some suppliers .

Properties

IUPAC Name

2-amino-2-cyclohexylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJORIDDPKCJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohexylethan-1-ol typically involves the reaction of cyclohexanone with ethylene oxide, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclohexylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Production of secondary amines or alcohols.

    Substitution: Generation of N-substituted derivatives.

Scientific Research Applications

2-Amino-2-cyclohexylethan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of novel materials, including liquid crystals.

    Biology: The compound acts as an enzyme inhibitor, modulating the activity of specific enzymes in biological processes.

    Medicine: Research suggests potential therapeutic applications, including the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclohexylethan-1-ol involves its interaction with specific molecular targets, such as enzymes. By inhibiting enzyme activity, the compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-amino-2-cyclohexylethan-1-ol with closely related β-amino alcohols:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclohexyl C₈H₁₇NO 143.23 Chiral ligand precursor, pharmaceutical intermediate
(R)-2-(Benzylamino)-2-phenylethan-1-ol Phenyl C₁₅H₁₇NO 227.30 β-amino alcohol for drug synthesis
(2R)-2-Amino-2-cyclopentylethan-1-ol Cyclopentyl C₇H₁₅NO 129.20 Smaller ring size alters steric effects
2-Amino-2-(2,5-difluorophenyl)ethanol 2,5-Difluorophenyl C₈H₉F₂NO 189.16 Fluorinated analog for medicinal chemistry
Cyclohexanemethanol Cyclohexyl (no amino) C₇H₁₄O 114.19 Industrial solvent; lower polarity

Key Observations :

  • Steric Effects: The cyclohexyl group in this compound provides significant steric bulk, enhancing enantioselectivity in catalysis compared to smaller cyclopentyl analogs .
  • Polarity: Amino alcohols exhibit higher polarity than non-amino analogs like cyclohexanemethanol, impacting solubility and reactivity .

Biological Activity

2-Amino-2-cyclohexylethan-1-ol, also known as L-cyclohexylglycinol, is a chiral organic compound with the molecular formula C8_8H17_{17}NO. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H17_{17}NO
  • Molecular Weight : 157.23 g/mol
  • Chirality : Exists as (R)- and (S)-enantiomers, which exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound acts as an enzyme inhibitor, modulating various biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, impacting signaling pathways related to mood and cognition.

Biological Activity and Applications

Research indicates several potential applications for this compound across different domains:

Medicinal Chemistry

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, structural modifications have been explored to enhance its potency against resistant strains.
    CompoundMinimum Inhibitory Concentration (MIC)Selectivity Index (SI)
    This compound3.1 μM>32
    Control Compound10 μM<10
  • Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its chiral nature allows for selective binding to specific receptors, which may enhance therapeutic efficacy while minimizing side effects.

Case Studies

  • Study on Antitubercular Activity :
    • A study published in Nature Communications evaluated the antitubercular properties of synthesized triazolopyrimidines that included this compound as a structural component. The results indicated significant activity against Mycobacterium tuberculosis with minimal cytotoxicity to human cells .
  • Enzyme Inhibition Studies :
    • Research conducted on enzyme kinetics showed that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of cyclohexanone with ethylene oxide, followed by reductive amination using reducing agents like sodium borohydride or lithium aluminum hydride. Structural modifications can enhance its biological activity:

ModificationImpact on Activity
Addition of functional groupsEnhanced enzyme inhibition
Alteration of stereochemistryVariability in receptor binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cyclohexylethan-1-ol
Reactant of Route 2
2-Amino-2-cyclohexylethan-1-ol

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